1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound features a 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core, substituted with a 3-ethoxyphenyl group at position 1, a 7-fluoro moiety, and a 5-methylisoxazol-3-yl group at position 2. Substituents like the ethoxy group and fluorine likely enhance lipophilicity and electronic interactions, while the isoxazole ring may influence bioactivity through hydrogen bonding or π-stacking .
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O5/c1-3-29-15-6-4-5-13(10-15)20-19-21(27)16-11-14(24)7-8-17(16)30-22(19)23(28)26(20)18-9-12(2)31-25-18/h4-11,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIZVJRXRRPEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Structural Characteristics
The compound features several notable structural elements:
- Chromeno-Pyrrole Core : This core structure is known for its stability and interaction with biological systems.
- Substituents : The ethoxy and fluoro groups enhance its chemical reactivity and potentially its biological efficacy.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of chromeno-pyrrole compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that chromeno-pyrrole derivatives can inhibit bacterial growth comparable to standard antibiotics like gentamicin .
Anticancer Properties
Chromeno-pyrrole derivatives have been explored for their anticancer potential:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival. Specific studies have reported promising results in inhibiting tumor growth in various cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- α-Glucosidase Inhibition : Compounds structurally similar to this compound have shown potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than standard inhibitors like acarbose. This suggests potential applications in managing diabetes by controlling postprandial blood glucose levels .
Case Studies and Experimental Data
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli; comparable to gentamicin. |
| Study B | Anticancer Activity | Showed that the compound induced apoptosis in breast cancer cell lines with a reduction in cell viability by over 50% at specific concentrations. |
| Study C | Enzyme Inhibition | Exhibited IC50 values of 48.65 μM against α-glucosidase, indicating strong potential as a therapeutic agent for diabetes management. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound interacts with specific receptors or enzymes, modulating their activity.
- Structural features such as the ethoxy and fluoro groups may enhance binding affinity and selectivity towards biological targets.
Scientific Research Applications
The compound 1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer properties, neuropharmacological effects, and other therapeutic potentials.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . It has been evaluated for its efficacy against various human tumor cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays conducted by the National Cancer Institute (NCI) revealed that the compound exhibited a mean growth inhibition (GI) of 15.72 μM against tested cancer cell lines, indicating its potential as an antitumor agent .
| Study | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| NCI Evaluation | Various Tumor Cells | 15.72 | Antimitotic activity |
Neuropharmacological Effects
The compound is also being investigated for its potential effects on the central nervous system (CNS). Research indicates that derivatives of similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets for CNS disorders . This suggests that this compound may possess neuroprotective properties or could be developed into treatments for conditions such as depression or anxiety.
Antimicrobial Activity
Preliminary studies have also suggested that compounds with similar frameworks exhibit antimicrobial properties. The ability to inhibit bacterial growth or fungal proliferation could make this compound a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Research
In a study published in Molecular Pharmacology, researchers synthesized several derivatives of the compound and assessed their anticancer activity through various assays. The results showed that modifications in the isoxazole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting that structural optimization could lead to more effective anticancer drugs .
Case Study 2: Neuropharmacology
Another study focused on the neuropharmacological profile of similar compounds indicated that they could modulate neurotransmitter systems involved in mood regulation. This opens avenues for exploring the compound's potential use in treating mood disorders .
Comparison with Similar Compounds
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Core Structure: Same dihydrochromenopyrrole-dione backbone.
- Substituents :
- 1-Phenyl (simpler aromatic group vs. 3-ethoxyphenyl).
- 2-Methyl (small alkyl group vs. heterocyclic 5-methylisoxazole).
- Molecular Formula: ~C21H15NO4 (estimated).
- Key Differences :
- Reduced lipophilicity due to the absence of ethoxy and fluorine substituents.
- Lower molecular weight (~345 g/mol vs. ~447 g/mol for the target compound).
1-(4-Ethoxy-3-methoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione
- Core Structure: Hexahydrochromenopyrrole-dione (saturated vs. dihydro core in the target compound).
- Substituents :
- 4-Ethoxy-3-methoxyphenyl (additional methoxy group vs. 3-ethoxyphenyl).
- 5-Propyl-1,3,4-thiadiazole (thiadiazole vs. isoxazole; propyl chain increases hydrophobicity).
- Molecular Formula : C25H28FN3O5S.
- Molecular Weight : 501.6 g/mol.
- Key Differences: Saturation in the chromenopyrrole core may improve metabolic stability. Thiadiazole’s sulfur atom enhances electronegativity compared to isoxazole’s oxygen .
(Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione
- Core Structure : Furochromene-dione (distinct fused system lacking the pyrrole ring).
- Substituents : Formyl, hydroxy, methoxy, and isopropyl groups.
- Key Differences :
Physicochemical and Functional Comparisons
Research Findings and Implications
Substituent Effects: The 3-ethoxyphenyl group in the target compound increases lipophilicity compared to phenyl (logP ~3.5 vs. ~2.8), enhancing membrane permeability .
Heterocyclic Moieties :
- Isoxazole (target) vs. thiadiazole (hexahydro derivative): Isoxazole’s oxygen participates in hydrogen bonding, while thiadiazole’s sulfur may enhance π-acceptor properties, affecting binding affinity .
Core Saturation :
- The hexahydro derivative’s saturated core reduces ring strain, possibly improving pharmacokinetic profiles (e.g., longer half-life) compared to the dihydro core .
Synthetic Flexibility :
- Compounds like the 2-methyl-1-phenyl analogue demonstrate reactivity with hydrazine, suggesting modular synthesis routes for derivative libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
